molecular formula C18H24N4O B3835966 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine

2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine

Cat. No.: B3835966
M. Wt: 312.4 g/mol
InChI Key: NWWYAXQFZXHTDY-UHFFFAOYSA-N
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Description

“2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine” is a chemical compound with a pyrimidine core . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: Cc1c(c(ccc1CN2CCN(CC2)c3ncccn3)OC)C .


Chemical Reactions Analysis

Pyrimidines are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions . In these reactions, boronic acids are often the most reactive species .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound similar to “this compound”, namely 2,4-dimethoxybenzylamine, include a refractive index of 1.549, a boiling point of 140 °C at 1 mmHg, and a density of 1.113 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with the inhibition of certain enzymes. For example, many anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Future Directions

The development of pyrimidine derivatives as potential therapeutic agents is an active area of research. For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core have been synthesized and tested for their anti-tubercular activity . These compounds could serve as important lead compounds for future optimization towards the development of new anti-TB drugs .

Properties

IUPAC Name

2-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-14-12-17(23-3)15(2)11-16(14)13-21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWYAXQFZXHTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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